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Compound of Interest

Compound Name: 1-(2-Chlorobenzyl)guanidine

CAS No.: 4406-27-3

Cat. No.: B2753241

Get Quote

Executive Summary
1-(2-Chlorobenzyl)guanidine (CAS: 1128-91-2) is a synthetic guanidine derivative functioning

primarily as a norepinephrine transporter (NET) substrate and adrenergic neuron blocking

agent. Structurally homologous to the radiopharmaceutical meta-iodobenzylguanidine (MIBG)

and the antihypertensive guanethidine, this compound is characterized by its high affinity for

sympathetic nerve terminals and chromaffin cells.

Its biological utility is threefold:

Adrenergic Blockade: It depletes norepinephrine (NE) stores in post-ganglionic sympathetic

neurons, leading to a sympatholytic effect.

Targeted Delivery Scaffold: It serves as a "homing" vector for delivering cytotoxic payloads

(e.g., alkylating agents) to NET-expressing tumors such as neuroblastoma and

pheochromocytoma.

Mitochondrial Complex I Inhibition: Like many lipophilic guanidines, it exhibits cytotoxic

effects via the inhibition of mitochondrial respiration, a property leveraged in oncology.
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Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of the guanidine moiety is crucial for predicting its

biological behavior, particularly its transport across membranes.

Property Data Relevance

IUPAC Name
1-[(2-

chlorophenyl)methyl]guanidine
Core identity.

Molecular Formula C₈H₁₀ClN₃
Small molecule, orally

bioavailable potential.

pKa ~13.6 (Guanidinium group)

Highly basic; exists almost

exclusively as a protonated

cation at physiological pH

(7.4).

Lipophilicity (LogP) ~2.1

Sufficiently lipophilic to

penetrate tissues but requires

active transport (NET) to enter

neurons efficiently.

Solubility High (as Hydrochloride salt)
Suitable for aqueous

pharmacological formulations.

Mechanism of Action (MOA)
The biological activity of 1-(2-Chlorobenzyl)guanidine is defined by its interaction with the

catecholamine handling machinery of the sympathetic nervous system.

Uptake-1 Pathway (NET Transport)
The protonated guanidinium cation mimics the ammonium headgroup of norepinephrine. It is

actively transported into the cytoplasm of sympathetic neurons and adrenal chromaffin cells via

the Norepinephrine Transporter (NET), also known as Uptake-1.[1]

Selectivity: High affinity for NET; low affinity for non-neuronal transporters (Uptake-2).
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Kinetics: It competes with endogenous norepinephrine, effectively hijacking the reuptake

mechanism.

Vesicular Sequestration (VMAT)
Once intracellular, the compound is recognized by the Vesicular Monoamine Transporter

(VMAT) on the surface of synaptic vesicles (chromaffin granules).

Displacement: It is pumped into the vesicle, displacing endogenous norepinephrine into the

cytoplasm.

Degradation: The displaced NE is degraded by mitochondrial Monoamine Oxidase (MAO),

resulting in the depletion of neurotransmitter stores.

Mitochondrial Toxicity
At high intracellular concentrations, benzylguanidines inhibit NADH:ubiquinone oxidoreductase

(Complex I) of the electron transport chain. This leads to ATP depletion and the generation of

Reactive Oxygen Species (ROS), contributing to cytotoxicity in NET-rich tumor cells

(neuroblastoma).

Pathway Visualization
The following diagram illustrates the dual mechanism of transport and mitochondrial toxicity.
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Caption: Mechanism of 1-(2-Chlorobenzyl)guanidine uptake via NET, vesicular storage via

VMAT, and downstream mitochondrial inhibition.

Therapeutic & Research Applications
Oncology (Theranostics)
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The primary modern application of benzylguanidine analogs is in the management of

neuroendocrine tumors.[1]

Neuroblastoma Targeting: Since neuroblastoma cells overexpress NET, 1-(2-
Chlorobenzyl)guanidine derivatives are used as vectors.

Conjugates: Research focuses on "Hybrid Molecules" where the guanidine moiety is linked

to alkylating agents (e.g., melphalan or busulfan). The guanidine guides the toxin specifically

to the tumor, sparing healthy tissue.

Example:Melphalan-Benzylguanidine hybrids show enhanced potency against

neuroblastoma cell lines compared to melphalan alone due to active uptake.

Cardiovascular Research
Historically, this class of compounds was explored as anti-hypertensives. By depleting NE

stores in sympathetic nerve endings, they reduce peripheral resistance. However, due to side

effects (orthostatic hypotension) and the development of better drugs (ACE inhibitors), their use

is now restricted to pharmacological research tools.

Experimental Protocols
NET Uptake Competition Assay
This protocol validates the affinity of 1-(2-Chlorobenzyl)guanidine for the norepinephrine

transporter.

Objective: Determine the IC₅₀ of the compound by competing with radiolabeled NE or MIBG.

Materials:

Cell Line: SK-N-SH (human neuroblastoma) or PC12 (rat pheochromocytoma) expressing

NET.

Tracer: [³H]-Norepinephrine or [¹²³I]-MIBG.

Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Workflow:
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Seeding: Plate cells in 24-well plates (10⁵ cells/well) and culture for 24h.

Pre-incubation: Wash cells with warm KRH buffer.

Treatment: Add 1-(2-Chlorobenzyl)guanidine at increasing concentrations (e.g., 1 nM to

100 µM).

Challenge: Immediately add the radiotracer (e.g., 20 nM [³H]-NE).

Incubation: Incubate at 37°C for 15 minutes (uptake is linear in this phase).

Termination: Aspirate buffer and wash 3x with ice-cold KRH to stop transport.

Lysis: Lyse cells with 0.1 N NaOH.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Plot % Uptake vs. Log[Concentration]. A sigmoidal dose-response curve

indicates competitive inhibition.

Synthesis of 1-(2-Chlorobenzyl)guanidine
Note: This is a general synthetic route for benzylguanidines.

Reaction: Nucleophilic substitution of 2-chlorobenzylamine with a guanylating agent.

Reagents: 2-Chlorobenzylamine (Starting material), S-Methylisothiourea hemisulfate

(Guanylating agent).

Solvent: Ethanol or Water/Ethanol mix.

Reflux: Heat the mixture to reflux for 3–6 hours. Methyl mercaptan (gas) is evolved (requires

fume hood).

Crystallization: Cool the solution. The product precipitates as the sulfate or hydrochloride

salt.

Purification: Recrystallize from ethanol/ether to obtain high-purity white crystals.
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Safety & Toxicology
Acute Adrenergic Crisis
Upon initial administration, benzylguanidines can cause a transient release of stored

norepinephrine before depletion occurs.

Symptom:[2][3][4][5][6] Acute hypertension and tachycardia.

Mitigation: Slow infusion rates or pre-treatment with alpha-blockers.

Chronic Sympatholysis
Long-term exposure leads to systemic depletion of catecholamines.

Symptom:[2][3][4][5][6] Severe orthostatic hypotension (fainting upon standing), bradycardia,

and inhibition of ejaculation.

Drug Interactions
Tricyclic Antidepressants (TCAs): TCAs (e.g., desipramine) block NET. They will prevent the

uptake of 1-(2-Chlorobenzyl)guanidine, nullifying its biological activity.

Sympathomimetics: Exaggerated response due to receptor hypersensitivity following

denervation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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